molecular formula C15H18N4 B14674975 4-(Dimethylamino)-4'-(methylamino)azobenzene CAS No. 33804-49-8

4-(Dimethylamino)-4'-(methylamino)azobenzene

Cat. No.: B14674975
CAS No.: 33804-49-8
M. Wt: 254.33 g/mol
InChI Key: YQNJAUXLJFAUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-4’-(methylamino)azobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is notable for its vibrant color and is often used as a dye in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4’-(methylamino)azobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)-4’-(methylamino)azobenzene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4’-(methylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated azobenzene derivatives.

Scientific Research Applications

4-(Dimethylamino)-4’-(methylamino)azobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4’-(methylamino)azobenzene involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as molecular switches and sensors. The compound can interact with molecular targets through its aromatic rings and azo group, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family.

    4-(Dimethylamino)azobenzene: Lacks the methylamino group.

    4-(Methylamino)azobenzene: Lacks the dimethylamino group.

Uniqueness

4-(Dimethylamino)-4’-(methylamino)azobenzene is unique due to the presence of both dimethylamino and methylamino groups, which enhance its solubility and reactivity compared to other azobenzenes. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

33804-49-8

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-N-methylaniline

InChI

InChI=1S/C15H18N4/c1-16-12-4-6-13(7-5-12)17-18-14-8-10-15(11-9-14)19(2)3/h4-11,16H,1-3H3

InChI Key

YQNJAUXLJFAUHD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.